

Strategic Synthesis of 2-Amino-2-Alkylhexan-1-ols

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Compound of Interest

Compound Name: 2-Amino-2-ethylhexan-1-ol

CAS No.: 151851-75-1

Cat. No.: B1176191

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Content Type: Technical Whitepaper & Protocol Guide Focus: Quaternary Carbon Construction & Chemoselective Reduction

Executive Summary & Structural Analysis

The target scaffold, 2-amino-2-alkylhexan-1-ol, presents a specific synthetic challenge: the construction of a tetrasubstituted (quaternary) carbon at the C2 position bearing a primary amine, a primary alcohol, a butyl chain (C3–C6), and a variable alkyl group (

).

Unlike simple amino alcohols derived from natural amino acids, these molecules must be assembled de novo to install the quaternary center. The steric bulk at C2 significantly reduces the rate of nucleophilic attack during synthesis, requiring high-energy intermediates or forcing conditions.

Target Structure:

- C1: Hydroxymethyl group (

)

- C2: Quaternary center (

)

- Substituents on C2: Amino group (

), Butyl group (

), Variable Alkyl group (

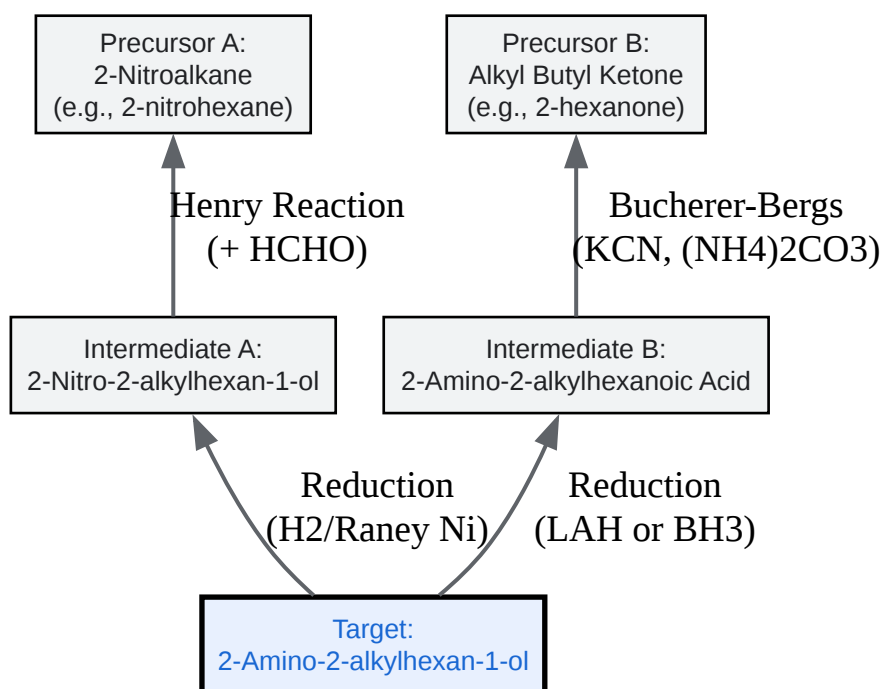
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This guide prioritizes two industrial-grade routes:

- The Nitroaldol (Henry) Route: The most direct method, utilizing nitroalkane alkylation followed by hydroxymethylation and reduction.
- The Bucherer-Bergs Route: A robust alternative yielding amino acid intermediates, preferred when optical resolution is required prior to reduction.

Retrosynthetic Analysis

To access the 2-amino-2-alkylhexan-1-ol scaffold, we disconnect the C1-C2 bond (Henry approach) or the C2-N bond (Bucherer-Bergs approach).



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Figure 1: Retrosynthetic disconnection showing the two primary pathways to the quaternary amino alcohol.

Route A: The Nitroaldol (Henry) Strategy

This is the preferred route for rapid library generation and scale-up of racemic material. It relies on the high acidity of nitroalkanes to install the hydroxymethyl group.

Phase 1: Synthesis of the Hindered Nitroalkane

If the specific 2-nitroalkane is not commercially available, it is synthesized via the alkylation of a primary nitroalkane.

- Reaction:
- Note: For 2-amino-2-methylhexan-1-ol, the starting material is 2-nitrohexane.

Phase 2: The Henry Reaction (Quaternary Center Formation)

The reaction of a secondary nitroalkane with formaldehyde is reversible and sterically sensitive.

- Reagents: Paraformaldehyde (PFA), catalytic base (TMG or Amberlyst A-21).
- Mechanism: Deprotonation of the secondary nitroalkane generates a nitronate anion, which attacks the formaldehyde carbonyl.
- Critical Control: Avoid retro-Henry (deformylation) by maintaining low temperatures during workup.

Phase 3: Chemoselective Reduction

The nitro group must be reduced to an amine without affecting the alcohol.

- Method: Hydrogenation over Raney Nickel or Pd/C.[1]
- Safety: Raney Nickel is pyrophoric; strict inert atmosphere handling is required.

Detailed Experimental Protocol

Target Molecule: 2-Amino-2-methylhexan-1-ol (where Alkyl = Methyl).

Step 1: Nitroaldol Condensation

Objective: Synthesize 2-methyl-2-nitrohexan-1-ol.

- Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and reflux condenser.
- Reagents: Charge 2-nitrohexane (13.1 g, 100 mmol) and Paraformaldehyde (3.6 g, 120 mmol, 1.2 eq).
- Solvent: Add Isopropanol (IPA) (50 mL). Experience Note: IPA minimizes side reactions compared to methanol.
- Catalysis: Add Tetramethylguanidine (TMG) (0.5 mL, catalytic).
- Reaction: Heat the mixture to 40–50°C. The suspension will clarify as PFA depolymerizes and reacts. Stir for 12–18 hours.

- Monitoring: Check TLC (Hexane/EtOAc 4:1). Stain with KMnO₄ (nitro alcohols oxidize/stain easily).
- Workup: Concentrate under reduced pressure at <45°C (crucial to prevent retro-Henry). Dissolve residue in Et₂O, wash with dilute HCl (to remove TMG) and brine. Dry over Na₂SO₄.^[2]
- Yield: Expect ~85-90% of a pale yellow oil.

Step 2: Hydrogenation (Reduction)

Objective: Convert nitro group to primary amine.^[2]

- Vessel: Use a stainless steel autoclave (Parr reactor) for pressures >50 psi.
- Catalyst: Raney Nickel (approx. 20 wt% of substrate). Alternative: 10% Pd/C if pressure is >500 psi, but Ra-Ni is superior for hindered nitro groups.
- Solvent: Methanol (anhydrous).
- Loading: Load the nitro alcohol (16 g) in Methanol (100 mL). Carefully add the Raney Nickel slurry under Argon flow.
- Conditions: Seal reactor. Purge with
(3x) then
(3x). Pressurize to 400 psi (27 bar)
.
- Temperature: Heat to 60°C. Stir vigorously (1000 rpm) to overcome gas-liquid mass transfer limitations.
- Duration: 24 hours. Reaction is complete when
uptake ceases.
- Purification:

- Filter catalyst over a Celite pad (Keep wet! Pyrophoric hazard).
- Concentrate filtrate.
- Distillation: The product is a high-boiling viscous liquid. Kugelrohr distillation (high vacuum, ~120°C) yields the pure amino alcohol.

Route B: The Bucherer-Bergs Alternative

For applications requiring high enantiomeric purity, the amino acid route is superior because the intermediate amino acid can be resolved using acylase enzymes before reduction.

- Ketone Formation: Start with 2-Hexanone (Methyl Butyl Ketone).
- Hydantoin Synthesis: React ketone with

and

in 50% EtOH/H₂O at 60°C.
 - Result: 5-butyl-5-methylhydantoin.
- Hydrolysis: Reflux hydantoin in 3M NaOH (48 h) to open the ring.
 - Result: 2-amino-2-methylhexanoic acid.
- Reduction: Reduce the amino acid using Lithium Aluminum Hydride (LAH) in THF.
 - Note: Borane-DMS is also effective but LAH is more cost-effective for this specific hindered substrate.

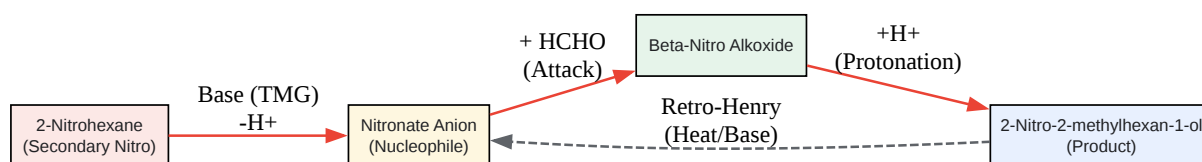
Analytical Data & Characterization

The following data confirms the structure of the 2-amino-2-methylhexan-1-ol product.

Technique	Expected Signal / Characteristic	Interpretation
¹ H NMR	3.25 (d, 1H), 3.35 (d, 1H)	Diastereotopic protons of (AB system due to chiral center).
¹ H NMR	0.95 (s, 3H)	Methyl group attached to quaternary C2.
¹³ C NMR	~55.0 ppm	Quaternary Carbon (C2) - characteristic shift for amino-bound C.
IR	3300-3400 (broad)	O-H and N-H stretching vibrations.
MS (ESI)		Molecular ion peak (for Methyl derivative).

Mechanism of Action: Henry Reaction

The formation of the quaternary center is the rate-determining step. The mechanism involves a reversible attack of the nitronate on the aldehyde.



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Figure 2: Step-wise mechanism of the base-catalyzed Henry reaction. Note the reversibility (dashed line), necessitating careful temperature control.

References

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